

Validation of 2-Methyl-4-propyloctane as a Fuel Additive: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methyl-4-propyloctane

Cat. No.: B14551760

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A detailed analysis of the potential of **2-Methyl-4-propyloctane** as a fuel additive reveals a significant gap in publicly available performance data. While the structural characteristics of this highly branched alkane suggest it could be a valuable component for enhancing fuel properties, a lack of specific experimental data on its Research Octane Number (RON), Motor Octane Number (MON), and Reid Vapor Pressure (RVP) prevents a direct quantitative comparison with established fuel additives.

This guide provides a comparative overview of **2-Methyl-4-propyloctane** in the context of other fuel additives, based on the general principles of hydrocarbon fuel chemistry and available data for similar compounds. The primary focus is on its potential to improve engine performance and meet fuel quality standards.

Comparison of Fuel Additive Performance

To contextualize the potential performance of **2-Methyl-4-propyloctane**, it is compared with the well-characterized branched-chain alkane, 2,2,4-Trimethylpentane (Iso-octane), and two widely used fuel additives, Methyl Tertiary-Butyl Ether (MTBE) and Ethanol. Due to the absence of specific data for **2-Methyl-4-propyloctane**, its properties are estimated based on trends observed for other highly branched C12 alkanes.

Property	2-Methyl-4-propyloctane (C ₁₂ H ₂₆)	2,2,4-Trimethylpentane (Iso-octane, C ₈ H ₁₈)	Methyl Tertiary-Butyl Ether (MTBE, C ₅ H ₁₂ O)	Ethanol (C ₂ H ₅ OH)
Research Octane Number (RON)	Not Available (Estimated High)	100	~118	~108
Motor Octane Number (MON)	Not Available (Estimated High)	100	~101	~90
Reid Vapor Pressure (RVP) [psi]	Not Available (Estimated Low)	~2.6	~8	~3.0 (as a blend)
Oxygen Content (%)	0	0	18.2	34.7
Heat of Combustion (MJ/kg)	~44.3 (for n-dodecane)	~44.5	~35.1	~26.8

Note: The values for **2-Methyl-4-propyloctane** are estimations based on the properties of other highly branched alkanes. The RVP of ethanol is presented as its typical impact when blended with gasoline.

Experimental Protocols for Fuel Additive Validation

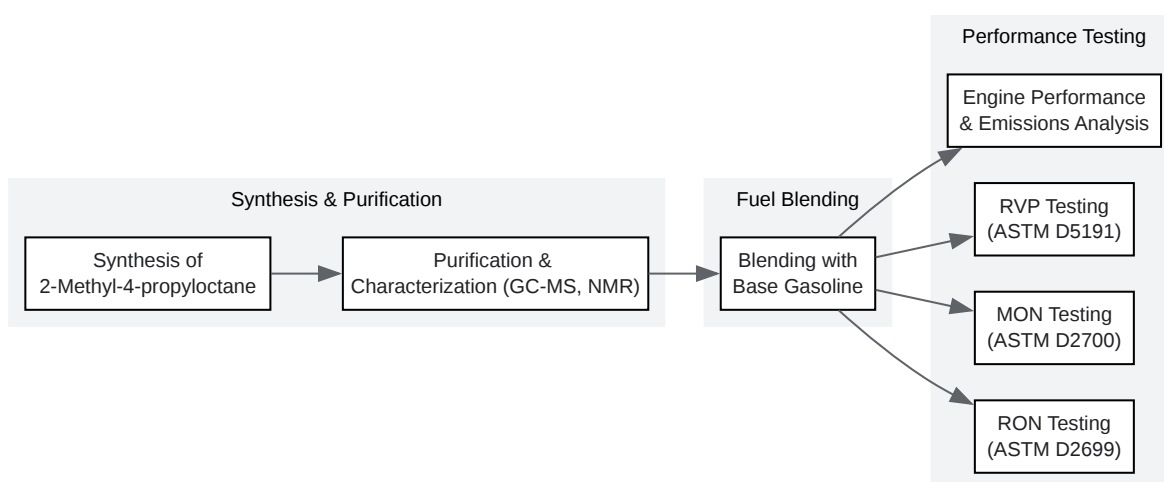
The performance of fuel additives is evaluated using standardized experimental protocols to ensure consistency and comparability of data. The key tests for the properties listed above are:

- Research Octane Number (RON): Determined according to ASTM D2699. This test simulates fuel performance under low-speed, mild driving conditions.
- Motor Octane Number (MON): Determined according to ASTM D2700. This test evaluates fuel performance under more severe, high-speed engine conditions.

- Reid Vapor Pressure (RVP): Measured using ASTM D5191. This standard test method determines the vapor pressure of petroleum products and is crucial for assessing evaporative emissions.

Experimental Workflow for Fuel Additive Evaluation

The process of evaluating a potential fuel additive like **2-Methyl-4-propyloctane** involves a series of steps, from initial synthesis and characterization to performance testing in standardized engines.

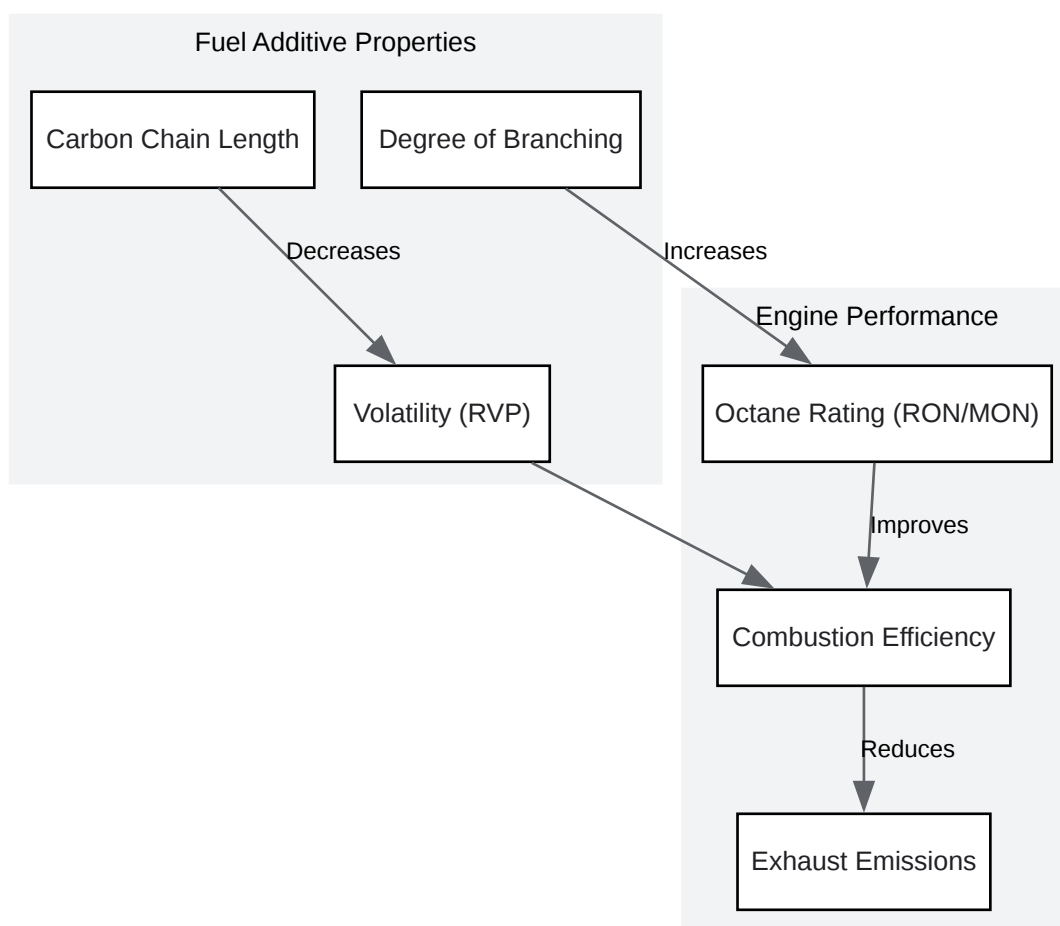


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Caption: Experimental workflow for evaluating a novel fuel additive.

Factors Influencing Fuel Additive Efficacy

The effectiveness of a fuel additive is not solely dependent on its own properties but also on its interaction with the base fuel and the operating conditions of the engine. The branching of the alkane chain is a critical factor in determining its anti-knock properties.



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